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Compound of Interest

Compound Name: ATTO 465 maleimid

Cat. No.: B15556988 Get Quote

For researchers, scientists, and drug development professionals, the selection of a robust

fluorescent label is critical for the success of fluorescence-based assays. Photostability, the

ability of a fluorophore to resist degradation upon exposure to excitation light, is a key

determinant of signal integrity and experimental reproducibility, particularly in applications

requiring prolonged or intense illumination such as super-resolution microscopy and single-

molecule studies. This guide provides a detailed comparison of the photostability and spectral

properties of two commonly used thiol-reactive fluorescent dyes: ATTO 465 maleimide and

Cy3 maleimide.

Quantitative Data Summary
While direct, side-by-side quantitative photostability data under identical experimental

conditions is limited in publicly available literature, the following table summarizes the key

spectral properties of ATTO 465 and Cy3, which are crucial for experimental design.
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Property ATTO 465 Maleimide Cy3 Maleimide

Excitation Maximum (λex) 453 nm 555 nm[1]

Emission Maximum (λem) 506 nm 570 nm[1]

Molar Extinction Coeff. 7.5 x 10⁴ M⁻¹cm⁻¹ 1.5 x 10⁵ M⁻¹cm⁻¹[1]

Fluorescence Quantum Yield 0.75 (for carboxy derivative) 0.31[1]

Fluorescence Lifetime 5.0 ns (for carboxy derivative) Not specified

Photostability
Generally described as high[2]

[3][4]

Considered to have lower

photostability than some newer

dyes[5]

Discussion of Photostability
ATTO 465, a fluorescent label derived from acriflavine, is characterized by its manufacturer as

having high thermal and photostability.[2][3] Studies on a derivative, Atto 465-p, have shown it

to possess greater photostability compared to the ATTO 465 free acid form.[6] The rigid

structure of ATTO dyes contributes to their exceptional fluorescence intensity and minimal

spectral shifts upon conjugation.

Cy3, a member of the cyanine dye family, is a widely used fluorophore in biological research.[5]

However, it is known to be susceptible to photobleaching, particularly in demanding imaging

applications.[7] For experiments requiring high photostability, alternatives to Cy3 are often

recommended.[8] The photostability of Cy3 can be influenced by its local environment and the

presence of photostabilizing agents.[7][9]

Experimental Protocol for Photostability
Assessment
To enable researchers to perform a direct and quantitative comparison of the photostability of

ATTO 465 maleimide and Cy3 maleimide under their specific experimental conditions, the

following generalized protocol for measuring photobleaching is provided.
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Objective: To quantify and compare the photobleaching rates of ATTO 465 maleimide and Cy3

maleimide conjugated to a specific biomolecule.

Materials:

ATTO 465 maleimide and Cy3 maleimide.

Thiol-containing biomolecule of interest (e.g., protein, peptide, or oligonucleotide).

Reaction buffers (e.g., phosphate-buffered saline, PBS, at pH 7.0-7.5).

Size-exclusion chromatography column for purification.

Fluorescence microscope equipped with:

A stable light source (e.g., laser or LED).

Appropriate excitation and emission filters for both dyes.

A sensitive camera (e.g., sCMOS or EMCCD).

Image analysis software (e.g., ImageJ/Fiji).

Methodology:

Dye Conjugation:

Dissolve the thiol-containing biomolecule in the reaction buffer.

Prepare stock solutions of ATTO 465 maleimide and Cy3 maleimide in an anhydrous

solvent like DMSO.

Add a 10-20 fold molar excess of the maleimide dye to the biomolecule solution.

Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from

light.

Purify the dye-conjugated biomolecule using size-exclusion chromatography to remove

unconjugated dye.
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Determine the degree of labeling by measuring the absorbance of the conjugate at the

dye's absorption maximum and at 280 nm (for proteins).

Sample Preparation for Imaging:

Immobilize the dye-conjugated biomolecules on a microscope coverslip. The

immobilization strategy will depend on the biomolecule.

Ensure the density of immobilized molecules is appropriate for single-molecule imaging or

ensemble measurements, depending on the experimental goal.

Add an imaging buffer, which should be consistent for both dyes being compared.

Image Acquisition:

Locate the immobilized molecules on the microscope.

Set the excitation light source to the appropriate wavelength and power for the dye being

imaged. It is crucial to use the same excitation power and imaging conditions for both dyes

to ensure a fair comparison.

Acquire a time-lapse series of images, continuously illuminating the sample. The frame

rate and total acquisition time will depend on the bleaching rate of the dyes.

Data Analysis:

For each time-lapse series, measure the fluorescence intensity of individual molecules or

regions of interest over time.

Correct for background fluorescence.

Normalize the fluorescence intensity at each time point to the initial intensity (at t=0).

Plot the normalized fluorescence intensity as a function of time for both dyes.

Fit the photobleaching curves to an exponential decay function to determine the

photobleaching half-life (the time it takes for the fluorescence intensity to decrease to 50%

of its initial value) or the photobleaching rate constant.
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Visualizing the Experimental Workflow
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Caption: Workflow for Photostability Comparison.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. apexbt.com [apexbt.com]

2. leica-microsystems.com [leica-microsystems.com]

3. ATTO 465 | Products | Leica Microsystems [leica-microsystems.com]

4. downloads.leica-microsystems.com [downloads.leica-microsystems.com]

5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

6. Atto 465 Derivative Is a Nuclear Stain with Unique Excitation and Emission Spectra Useful
for Multiplex Immunofluorescence Histochemistry - PMC [pmc.ncbi.nlm.nih.gov]

7. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster
Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC
[pmc.ncbi.nlm.nih.gov]

8. vectorlabs.com [vectorlabs.com]

9. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles -
PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Head-to-Head Comparison: Photostability of ATTO
465 Maleimide vs. Cy3]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15556988#photostability-comparison-of-atto-465-
maleimide-and-cy3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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